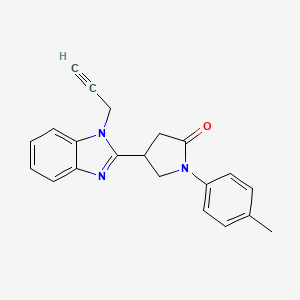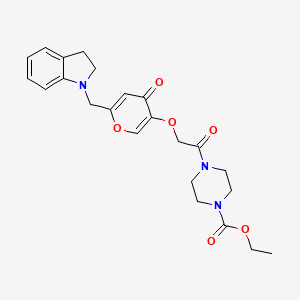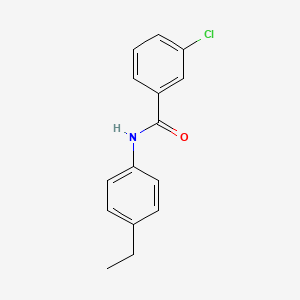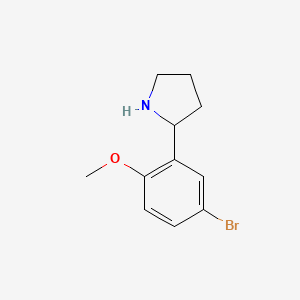![molecular formula C11H17NO3S B2463877 1-(2,2-Dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one CAS No. 2109438-46-0](/img/structure/B2463877.png)
1-(2,2-Dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one, also known as DTAD, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. DTAD is a spirocyclic compound that contains a thiazolidinone ring and a spiropiperidine moiety. The unique structure of DTAD makes it an attractive target for the development of novel drugs with diverse biological activities.
Wirkmechanismus
1-(2,2-Dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one has been shown to exert its biological effects through various mechanisms. One of the proposed mechanisms involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that play a role in inflammation. 1-(2,2-Dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
1-(2,2-Dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one has been shown to exhibit various biochemical and physiological effects. It has been reported to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-(2,2-Dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one has also been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,2-Dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one has several advantages as a research tool. Its unique structure makes it an attractive target for the development of novel drugs with diverse biological activities. However, 1-(2,2-Dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one has some limitations as well. Its synthesis is a complex process that requires several steps, which can be time-consuming and costly. Furthermore, 1-(2,2-Dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Zukünftige Richtungen
There are several future directions for research on 1-(2,2-Dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one. One of the areas of interest is the development of 1-(2,2-Dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one-based drugs for the treatment of cancer. 1-(2,2-Dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one has been shown to possess potent antitumor activity, and further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. Another area of interest is the development of 1-(2,2-Dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(2,2-Dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one has been shown to possess neuroprotective properties, and further studies are needed to explore its potential as a therapeutic agent for these diseases.
Synthesemethoden
1-(2,2-Dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2,3-dichloropropionic acid with thiourea in the presence of sodium hydroxide to yield 2-thioxoimidazolidine-4-carboxylic acid. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of sodium ethoxide to produce 1-(2,2-Dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one has been extensively studied for its potential as a therapeutic agent. Several studies have reported its ability to act as an antitumor, antimicrobial, and anti-inflammatory agent. 1-(2,2-Dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one has also been shown to possess antioxidant and neuroprotective properties.
Eigenschaften
IUPAC Name |
1-(2,2-dioxo-2λ6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-2-10(13)12-6-3-4-11(8-12)5-7-16(14,15)9-11/h2H,1,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPURTUOFWNXQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC2(C1)CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Prop-2-enoyl)-2lambda6-thia-7-azaspiro[4.5]decane-2,2-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Cyano-N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2463797.png)



![1-methyl-5-[(pentyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2463802.png)


![ethyl 3-carbamoyl-2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2463807.png)




![(Z)-3-(4-tert-butylphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2463817.png)